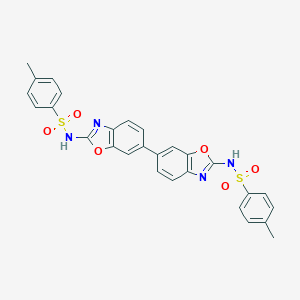![molecular formula C15H13F3N2O3S B296164 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MTA-TB, is a compound that has been studied for its potential use as an anti-tuberculosis drug. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of an enzyme called InhA, which is involved in the biosynthesis of mycolic acids, a key component of the cell wall of Mycobacterium tuberculosis. By inhibiting InhA, 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide disrupts the integrity of the bacterial cell wall, leading to cell death.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects observed in animal studies. In addition, 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have good pharmacokinetic properties, with high levels of the compound found in the lungs, where tuberculosis infections are typically localized.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages as a research tool, including its potent activity against drug-resistant strains of Mycobacterium tuberculosis, its low toxicity, and its good pharmacokinetic properties. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing and purifying the compound. Another area of research could be the optimization of the compound's pharmacokinetic properties, with the goal of improving its efficacy as a therapeutic agent. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide in humans, and to explore its potential as a treatment for tuberculosis.
Méthodes De Synthèse
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The compound can be purified through recrystallization and column chromatography.
Applications De Recherche Scientifique
2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential use as an anti-tuberculosis drug. It has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In addition, 2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Propriétés
Formule moléculaire |
C15H13F3N2O3S |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
2-(methanesulfonamido)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13F3N2O3S/c1-24(22,23)20-13-8-3-2-7-12(13)14(21)19-11-6-4-5-10(9-11)15(16,17)18/h2-9,20H,1H3,(H,19,21) |
Clé InChI |
GAIDQUBVIXJUCI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-N-(4-methylphenyl)amine](/img/structure/B296081.png)

![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)

![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)






![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)